molecular formula C3H7ClN2 B1281058 3-Aminopropanenitrile hydrochloride CAS No. 646-03-7

3-Aminopropanenitrile hydrochloride

Cat. No.: B1281058
CAS No.: 646-03-7
M. Wt: 106.55 g/mol
InChI Key: SOWHACJNMKTTRC-UHFFFAOYSA-N
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Description

Significance in Chemical Synthesis and Biological Studies

In the realm of chemical synthesis, 3-aminopropanenitrile (B50555) serves as a valuable intermediate. It is utilized in the production of other important chemical compounds, including β-alanine and pantothenic acid. chemicalbook.com The synthesis of 3-aminopropanenitriles can be achieved through methods such as the reaction of ammonia (B1221849) or specific amines with an alpha/beta-unsaturated nitrile over a heterogeneous catalyst. google.com A common industrial preparation involves the reaction of acrylonitrile (B1666552) with ammonia. wikipedia.orgchemicalbook.comchemicalbook.com

The compound's significance in biological studies is primarily linked to its role as a potent and irreversible inhibitor of the enzyme lysyl oxidase (LOX). ncats.iomedchemexpress.com LOX is a crucial enzyme in the cross-linking of collagen and elastin (B1584352), which are essential components of connective tissue. chemicalbook.comncats.io By inhibiting LOX, 3-aminopropanenitrile effectively blocks this cross-linking process. This mechanism is central to its application as a research tool in studies concerning fibrosis, cancer metastasis, and connective tissue disorders. ncats.iosigmaaldrich.com For instance, its fumarate (B1241708) salt has been employed in research to inhibit collagen cross-linking during the formation of microtissues and to study the migration and invasion of neuroblastoma cells. sigmaaldrich.comsigmaaldrich.com

Scope of Academic Investigation

The academic focus on 3-aminopropanenitrile and its salts has evolved considerably over time, moving from observational toxicology to targeted molecular research.

Historically, interest in 3-aminopropanenitrile arose from the study of lathyrism, a disease known for centuries and caused by the ingestion of certain species of Lathyrus peas (e.g., Lathyrus odoratus). wikipedia.orgchemicalbook.com BAPN was identified as the toxic agent responsible for osteolathyrism, a specific form of the disease characterized by skeletal deformities and aortic aneurysms resulting from defective connective tissue. wikipedia.orgchemicalbook.com Early research, therefore, centered on understanding its toxicological profile and the pathology of lathyrism, which was found to be a consequence of the disruption of collagen and elastin cross-linking. chemicalbook.com

Modern research has shifted to harnessing the specific biochemical action of 3-aminopropanenitrile as a tool for investigating complex disease processes. As a specific LOX inhibitor, it is widely used in experimental models. ncats.iomedchemexpress.com Current research paradigms include:

Cancer Research : Investigating the role of LOX in tumor progression, metastasis, and the tumor microenvironment. Studies have shown that BAPN can reduce hypoxia-induced cell invasion and migration in cancer cell models and inhibit epithelial-mesenchymal transition (EMT), a key process in metastasis. medchemexpress.com

Metabolic Disease : Exploring its effects on metabolic profiles. In studies on diet-induced obesity in rats, BAPN was shown to reduce body weight gain, improve insulin (B600854) sensitivity, and normalize the expression of key metabolic proteins like GLUT4 and adiponectin. ncats.iomedchemexpress.com

Fibrosis and Tissue Remodeling : Using BAPN to study and potentially control the development of unwanted scar tissue and fibrosis in various experimental models. ncats.io It has been investigated for its preventive effects in the development of fibrosis in corrosive esophagitis models in rats. ncats.io

This evolution from a noted toxin to a specific enzymatic inhibitor illustrates a common trajectory in pharmacology and chemical biology, where understanding a compound's mechanism of action allows for its repurposing as a valuable tool in academic and preclinical research.

Compound Data Tables

Table 1: Chemical Identification of 3-Aminopropanenitrile and its Hydrochloride Salt

Identifier3-Aminopropanenitrile3-Aminopropanenitrile Hydrochloride
IUPAC Name 3-aminopropanenitrile3-aminopropanenitrile;hydrochloride
Synonyms β-aminopropionitrile (BAPN), 2-CyanoethylamineNot applicable
CAS Number 151-18-8 scbt.com646-03-7 nih.gov
Molecular Formula C₃H₆N₂ scbt.comC₃H₇ClN₂ nih.gov
Molecular Weight 70.10 g/mol scbt.com106.55 g/mol nih.gov
InChIKey AGSPXMVUFBBBMO-UHFFFAOYSA-N wikipedia.orgSOWHACJNMKTTRC-UHFFFAOYSA-N nih.gov

Table 2: Selected Research Applications of 3-Aminopropanenitrile Salts

Research AreaApplicationModel SystemKey Finding
Tissue Engineering Inhibition of collagen cross-linkingMicrotissue formation and cultureUsed as a lysyl oxidase (LOX) inhibitor. sigmaaldrich.comsigmaaldrich.com
Cancer Biology Study of cell migration and invasionNeuroblastoma cell line (BE2C)Employed as a LOX inhibitor in transwell migration assays. sigmaaldrich.comsigmaaldrich.com
Cancer Biology Inhibition of hypoxia-induced cell invasionCervical carcinoma cells (HeLa and SiHa)Significantly reduced hypoxia-elicited cell invasion. medchemexpress.com
Metabolic Disease Improvement of metabolic profileDiet-induced obese ratsReduced body weight gain and improved insulin signaling. ncats.iomedchemexpress.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminopropanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H6N2.ClH/c4-2-1-3-5;/h1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWHACJNMKTTRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482130
Record name 3-aminopropanenitrile hydrochloride
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Molecular Weight

106.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646-03-7
Record name Propanenitrile, 3-amino-, monohydrochloride
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Record name 3-aminopropanenitrile hydrochloride
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Synthetic Methodologies and Precursor Chemistry of 3 Aminopropanenitrile Hydrochloride

Established Synthetic Routes

Reaction of Acrylonitrile (B1666552) with Ammonia (B1221849)

The synthesis of 3-aminopropanenitrile (B50555), the free base of the hydrochloride salt, is commonly achieved through the reaction of acrylonitrile with ammonia. chemicalbook.comprepchem.comorgsyn.org This process, known as cyanoethylation, involves the addition of ammonia to the activated double bond of acrylonitrile. The reaction can be carried out using either aqueous or anhydrous ammonia. orgsyn.org

When concentrated aqueous ammonia is used, the reaction is typically performed by mixing the reactants and allowing them to stand overnight. prepchem.com The reaction is exothermic and the temperature can rise to around 65°C. orgsyn.org The use of a sealed vessel is necessary to prevent the loss of volatile reactants. prepchem.comorgsyn.org One procedure involves adding acrylonitrile to a concentrated aqueous ammonia solution in a sealed flask and shaking the mixture, which is then left to react. prepchem.com Distillation of the resulting mixture yields 3-aminopropanenitrile. prepchem.com A significant byproduct of this reaction is bis(2-cyanoethyl)amine, a secondary amine formed from the reaction of a second molecule of acrylonitrile with the initially formed 3-aminopropanenitrile. prepchem.comgoogle.com

Higher yields of the primary amine, 3-aminopropanenitrile, have been reported when the reaction is conducted at elevated temperatures and pressures. For instance, reacting acrylonitrile with liquid ammonia at 100°C under pressure has been described. chemicalbook.com Another approach to favor the formation of the primary amine involves introducing acrylonitrile below the surface of preheated aqueous ammonia in a pressure reactor. orgsyn.org The ratio of ammonia to acrylonitrile is a critical factor influencing the product distribution, with a higher molar ratio of ammonia favoring the formation of the primary amine. google.com

Interactive Data Table: Reaction of Acrylonitrile with Ammonia

ReactantsConditionsProductsYield of 3-AminopropanenitrileReference
Acrylonitrile, Concentrated Aqueous AmmoniaOvernight at room temperature3-Aminopropanenitrile, bis(2-cyanoethyl)amine35% prepchem.com
Acrylonitrile, Liquid Ammonia100°C, 9 kg/cm ² pressure, 4 hours3-Aminopropanenitrile45% chemicalbook.com
Acrylonitrile, Aqueous AmmoniaPreheated to 110°C in a pressure reactor3-Aminopropanenitrile60-80% orgsyn.org
Acrylonitrile, Liquid AmmoniaRoom temperature, 2 days3-Aminopropanenitrile, bis(2-cyanoethyl)amine11% google.com

Reduction of 3-Cyanopropanamide

Another established route to 3-aminopropanenitrile involves the chemical reduction of 3-cyanopropanamide. This method transforms the amide functional group into a primary amine while leaving the nitrile group intact. A variety of reducing agents can be employed for this transformation, though specific documented examples for the reduction of 3-cyanopropanamide to 3-aminopropanenitrile are less common in readily available literature than the acrylonitrile-ammonia route.

Generally, the reduction of amides to amines can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). These reagents are effective but can be expensive and require careful handling due to their reactivity. Catalytic hydrogenation is another powerful technique for this conversion.

Advanced and Specialized Synthetic Approaches

Enzymatic Synthesis and Biocatalysis

The use of enzymes, or biocatalysis, offers a green and highly selective alternative to traditional chemical synthesis. nih.gov While specific examples of the direct enzymatic synthesis of 3-aminopropanenitrile hydrochloride are not widespread, the broader field of biocatalytic nitrile and amine production is well-established. nih.govconsensus.app Enzymes such as nitrilases can hydrolyze nitriles to carboxylic acids or amides, and nitrile hydratases can convert nitriles to amides. consensus.app

More relevant to the synthesis of amines are transaminases and amino acid dehydrogenases, which can be used to produce chiral amines. Nitrile-synthesizing enzymes, such as aldoxime dehydratases, are also a subject of research and could potentially be engineered for specific nitrile syntheses. nih.gov The advantages of biocatalysis include mild reaction conditions, high enantioselectivity, and reduced environmental impact. nih.govyoutube.com The development of robust enzymes through protein engineering is a key area of research to make these processes more industrially viable. youtube.com

Heterogeneously Catalyzed Reactions

Heterogeneous catalysis is a cornerstone of industrial chemical synthesis, offering advantages in catalyst recovery and process scalability. bme.hu The catalytic hydrogenation of nitriles is a primary method for producing primary amines. bme.hu Various transition metals, including nickel, cobalt, palladium, and rhodium, have been shown to be effective catalysts for this transformation. bme.hursc.org

Raney nickel is a commonly used catalyst for nitrile hydrogenation. bme.hu Supported catalysts, where the metal is dispersed on a high-surface-area material like silica (B1680970) or alumina, often exhibit enhanced activity and selectivity. bme.hunih.govresearchgate.net For instance, a polysilane/SiO₂-supported palladium catalyst has been shown to be effective for the selective hydrogenation of various nitriles to primary amines under continuous-flow conditions. nih.govresearchgate.net Similarly, a carbon-coated nickel-based catalyst has been developed for the hydrogenation of aromatic nitriles. rsc.orgchemrxiv.org The choice of catalyst, support, solvent, and reaction conditions (temperature, pressure) are all critical factors that influence the selectivity towards the desired primary amine and minimize the formation of secondary and tertiary amine byproducts. bme.hu

Interactive Data Table: Heterogeneous Catalysts for Nitrile Hydrogenation

CatalystSubstrate TypeConditionsProductSelectivity/YieldReference
Polysilane/SiO₂-supported PdAromatic and Aliphatic NitrilesMild temperature and pressure, continuous-flowPrimary Amine SaltsAlmost quantitative yields nih.govresearchgate.net
Carbon-coated Ni/NiO@CAromatic Substituted Nitriles120°C, 10 bar H₂, 4 hAromatic Substituted AminesUp to 98.25% selectivity rsc.orgchemrxiv.org
Raney NickelAliphatic Dinitriles77°C, 50 barAminonitriles- bme.hu
70% Co/SiO₂Aromatic and Aliphatic Nitriles80°C, 80 bar, in presence of NH₃Primary AminesHigh selectivity bme.hu

Prebiotic Synthesis Investigations

The study of prebiotic chemistry seeks to understand the chemical origins of life on Earth. Aminonitriles, including 3-aminopropanenitrile, are considered important precursor molecules in the synthesis of amino acids and other biomolecules under plausible early Earth conditions. proquest.comnih.govacs.org The Strecker synthesis, which involves the reaction of an aldehyde, ammonia, and hydrogen cyanide, is a well-known prebiotic route to α-amino acids via α-aminonitrile intermediates. aanda.org

Research has explored the formation of aminonitriles in various simulated prebiotic environments. For instance, studies have investigated the formation of aminonitriles in aqueous solutions containing simple molecules like formaldehyde, hydrogen cyanide, and ammonia. proquest.com The formation of N-formylaminonitriles has been observed in formamide, a solvent considered relevant to prebiotic chemistry. nih.gov Furthermore, the hydrolysis of aminonitriles to amino acids under conditions relevant to Saturn's moon, Titan, has been studied, with 2-aminopropanenitrile (B1206528) being a precursor to alanine. acs.org These investigations highlight the potential for 3-aminopropanenitrile and related compounds to form abiotically and play a role in the emergence of life. chemrxiv.orgresearchgate.net

Pathways from Glyceraldehyde and 2-Aminooxazole

In the field of prebiotic chemistry, the synthesis of essential biomolecules from simple precursors under plausible early Earth conditions is a central theme. While a direct, high-yield synthesis of 3-aminopropanenitrile from glyceraldehyde and 2-aminooxazole is not prominently documented, the reaction between these two molecules is a cornerstone of a significant prebiotic pathway leading to pyrimidine (B1678525) ribonucleotides.

Research has demonstrated that glyceraldehyde reacts with 2-aminooxazole to form pentose (B10789219) aminooxazolines. nih.gov These intermediates are crucial for the synthesis of pyrimidine β-ribonucleosides and their subsequent phosphate (B84403) derivatives. nih.govnih.gov The reaction proceeds by the addition of 2-aminooxazole to glyceraldehyde, leading to the formation of a mixture of pentose aminooxazolines, from which key isomers can selectively crystallize. nih.gov This established reaction network highlights a plausible prebiotic route for combining simple aldehydes with nitrogen-containing heterocycles to build more complex structures necessary for life. Given that both 2-aminoimidazole and 2-aminooxazole can be produced from a common set of simple starting materials like glycolaldehyde, cyanamide (B42294), and an ammonium (B1175870) source, these pathways show how precursors for different classes of biomolecules could arise together. nih.gov

The significance of this pathway lies in its ability to generate key biological intermediates, demonstrating how C-N bonds and heterocyclic systems, fundamental to aminonitriles and their derivatives, could form under prebiotic conditions.

Role of Ammonium Salts in Primordial Conditions

Ammonium salts are considered a key source of nitrogen in prebiotic chemical scenarios. Their role is particularly critical in the Strecker synthesis, a reaction that produces α-aminonitriles from aldehydes (or ketones), hydrogen cyanide, and a nitrogen source, which is typically ammonia or its salt form. youtube.comwikipedia.org The aminonitriles can then be hydrolyzed to form amino acids. It is widely believed that this reaction may have contributed to the formation of the first amino acids on prebiotic Earth, given that aldehydes, hydrogen cyanide, and ammonia were likely present. youtube.com

In these syntheses, the ammonium salt (e.g., ammonium chloride) provides the ammonia (NH₃) necessary for the initial formation of an imine or iminium ion from the aldehyde. This is followed by the nucleophilic attack of a cyanide ion to yield the aminonitrile. wikipedia.org The concentration of ammonium ions can also influence the products of prebiotic reaction networks; for instance, higher concentrations of ammonium ions at an acidic pH favor the synthesis of 2-aminoimidazole over 2-aminooxazole from cyanamide and glycolaldehyde. nih.gov

The availability of ammonia and the pH of the environment are critical factors. nih.gov Formamide has been studied as a potential solvent and nitrogen source in a prebiotic context, potentially circumventing the need for high concentrations of volatile ammonia by facilitating the formation of N-formylaminonitriles directly. nih.gov However, the fundamental role of ammonium as a primary nitrogen donor in aqueous environments remains a key tenet of prebiotic aminonitrile synthesis.

Precursors and Intermediate Derivations

Modern synthetic chemistry utilizes various precursors and strategies to produce 3-aminopropanenitrile and its analogs for diverse applications, including the synthesis of vitamins and other bioactive molecules.

Utilization of Alpha,Beta-Unsaturated Nitriles

A primary and industrially significant method for synthesizing 3-aminopropanenitrile (also known as β-aminopropionitrile or BAPN) is the Michael addition of ammonia to acrylonitrile. orgsyn.orgresearchgate.net Acrylonitrile is a readily available α,β-unsaturated nitrile. The reaction involves the nucleophilic attack of ammonia on the β-carbon of the acrylonitrile double bond.

The reaction is typically performed by treating acrylonitrile with an excess of either anhydrous or concentrated aqueous ammonia. orgsyn.orgprepchem.com The use of concentrated ammonium hydroxide (B78521) is common, with the reaction proceeding after an initial period of homogenization. orgsyn.org The process can be carried out in sealed vessels to maintain the concentration of the volatile ammonia. orgsyn.orgchemicalbook.com A significant byproduct of this reaction is the secondary amine, bis(2-cyanoethyl)amine, which forms when a molecule of the 3-aminopropanenitrile product reacts with a second molecule of acrylonitrile. orgsyn.orgprepchem.com Distillation under reduced pressure is used to separate the desired primary amine from the higher-boiling secondary amine and other reaction components. prepchem.com

Synthesis of 3-Aminopropanenitrile from Acrylonitrile
ReactantsConditionsPrimary ProductMajor ByproductReference
Acrylonitrile, Concentrated Aqueous AmmoniaAllowed to stand overnight, followed by distillation3-Aminopropionitrilebis(2-cyanoethyl)amine prepchem.com
Acrylonitrile, Liquid AmmoniaHeated to 100°C in a high-pressure reactor3-AminopropionitrileNot specified chemicalbook.com

Derivatives in Vitamin B1 Intermediate Preparation

3-Aminopropanenitrile and its derivatives serve as important precursors in the synthesis of thiamine (B1217682) (Vitamin B1). A key intermediate in many industrial thiamine syntheses is 2-methyl-4-amino-5-aminomethylpyrimidine (AMP). google.com

One synthetic route to AMP involves the use of N-functionalized β-aminopropionitriles. google.com Another documented pathway starts with 3-aminopropionitrile itself. In this method, 3-aminopropionitrile is first formylated using a reagent like methyl formate (B1220265) in the presence of sodium methoxide (B1231860) to produce α-formyl-3-formamidopropionitrile. This intermediate then undergoes condensation with acetamidine (B91507) hydrochloride to form the pyrimidine ring structure, specifically 2-methyl-4-amino-5-formamidopyrimidine. A final hydrolysis step removes the formyl group to yield the desired 2-methyl-4-amino-5-aminomethylpyrimidine.

This demonstrates the utility of the dual functionality of 3-aminopropanenitrile, where both the amino and nitrile groups are strategically modified to construct the complex heterocyclic structure of the vitamin intermediate.

Formation of Other Aminonitrile Analogs

The synthetic principles used to create 3-aminopropanenitrile can be extended to produce a wide array of other aminonitrile analogs. These compounds are valuable as intermediates in medicinal chemistry and materials science.

The Strecker synthesis is a highly versatile method for preparing α-aminonitriles. By simply varying the starting aldehyde or ketone and the amine component (using primary or secondary amines instead of ammonia), a diverse library of N-substituted and α-substituted aminonitriles can be produced. wikipedia.orgmdpi.com Catalytic, asymmetric versions of the Strecker reaction have also been developed to produce chiral aminonitriles. wikipedia.org

Other methods for synthesizing aminonitrile analogs include:

Catalytic C-H Cyanation: This approach involves the direct cyanation of the C-H bond adjacent to the nitrogen atom in tertiary amines, providing access to α-aminonitriles. organic-chemistry.org

Ammonium-Catalyzed Reactions: Newer methods utilize readily available ammonium salts to catalyze the synthesis of complex aminonitriles from simpler building blocks like aminoacetonitrile, avoiding the use of stoichiometric toxic cyanide reagents. acs.orgnih.gov These reactions can be adapted to produce chiral α-tertiary and α-quaternary aminonitriles. nih.govresearchgate.net

General Methods for Aminonitrile Analog Synthesis
MethodPrecursorsProduct TypeKey FeaturesReference
Strecker ReactionAldehyde/Ketone, Amine/Ammonia, Cyanide Sourceα-AminonitrilesHighly versatile for diverse substitutions. wikipedia.orgmdpi.comnih.gov
Michael Additionα,β-Unsaturated Nitrile, Amine/Ammoniaβ-AminonitrilesEffective for β-amino functionalization. orgsyn.orgprepchem.com
Ammonium-Catalyzed SynthesisAminoacetonitrile, Michael Acceptorsα-Tertiary and Quaternary AminonitrilesGreener alternative, avoids toxic cyanide reagents. acs.orgnih.gov

Chemical Reactivity and Mechanistic Organic Transformations of 3 Aminopropanenitrile Hydrochloride

Fundamental Reaction Pathways

The presence of a nucleophilic amino group and an electrophilic nitrile carbon allows 3-aminopropanenitrile (B50555) to participate in a variety of fundamental reaction pathways.

The primary amino group in 3-aminopropanenitrile is a potent nucleophile, capable of participating in various nucleophilic substitution reactions. This reactivity is fundamental to many of its synthetic applications. The lone pair of electrons on the nitrogen atom can attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds.

Conversely, the nitrile group itself can be susceptible to nucleophilic attack at the electrophilic carbon atom, a key step in its hydrolysis. youtube.com Under acidic conditions, protonation of the nitrile nitrogen enhances the electrophilicity of the carbon, facilitating attack by weak nucleophiles like water. researchgate.net In basic media, strong nucleophiles such as the hydroxide (B78521) ion can attack the nitrile carbon directly. youtube.com

A condensation reaction involves the joining of two molecules with the elimination of a small molecule, such as water. libretexts.org The amino group of 3-aminopropanenitrile or its derivatives can readily act as the nucleophile in such reactions, particularly with carbonyl compounds like aldehydes, ketones, and carboxylic acids or their derivatives. libretexts.org

A prominent example of this reactivity is seen in the biosynthesis of pantothenic acid (Vitamin B5). nih.gov The hydrolysis product of 3-aminopropanenitrile, β-alanine, undergoes an ATP-dependent condensation reaction with pantoic acid. nih.govrug.nl This reaction, catalyzed by the enzyme pantothenate synthetase, forms an amide (peptide) bond and is a critical step in the production of coenzyme A, a vital cofactor in numerous metabolic pathways. nih.govoregonstate.edu

The hydrolysis of the nitrile group is one of the most significant transformations of 3-aminopropanenitrile, converting it into β-alanine. njchm.com This reaction can be achieved through chemical methods (acidic or basic catalysis) or biocatalysis. njchm.comfrontiersin.org

Under both acidic and basic conditions, the reaction typically proceeds via an amide intermediate. youtube.comresearchgate.net In acidic conditions, the nitrile is protonated, attacked by water, and eventually hydrolyzed to a carboxylic acid and ammonium (B1175870). researchgate.net In basic conditions, hydroxide attacks the nitrile carbon, and subsequent steps lead to a carboxylate salt and ammonia (B1221849). youtube.comgoogle.com While it is possible to stop the reaction at the amide stage under mild basic conditions, vigorous conditions typically drive the hydrolysis to completion, yielding the carboxylic acid. youtube.com

Different catalytic methods have been explored to optimize the yield of β-alanine. nih.gov

Hydrolysis MethodCatalyst/ConditionsProduct YieldReference
Alkali Hydrolysis 25%–50% Barium Hydroxide, 90–95 °C88%–92% nih.gov
Alkali Hydrolysis Sodium Hydroxide, Reflux for 8 hours93.4% google.com
Ammonia Hydrolysis Ammonia, 200 °C for 4 hours~20% nih.gov

This table presents selected research findings on the chemical hydrolysis of 3-aminopropanenitrile to β-alanine under various conditions.

Biocatalytic hydrolysis using nitrilase enzymes offers a green and efficient alternative to traditional chemical methods. nih.govresearchgate.net Nitrilases (EC 3.5.5.1) are enzymes that catalyze the direct hydrolysis of a nitrile to the corresponding carboxylic acid and ammonia, often without the formation of an amide intermediate. nih.govbrennerlab.net This pathway is advantageous due to its high specificity, mild reaction conditions (temperature and pH), and reduced byproduct formation. researchgate.net

The catalytic mechanism of nitrilases involves a conserved Glu-Lys-Cys triad (B1167595) in the active site. brennerlab.net The cysteine residue acts as the nucleophile, attacking the nitrile carbon. nih.gov Research has identified several microbial sources of nitrilases capable of converting 3-aminopropionitrile to β-alanine with high efficiency. frontiersin.org To overcome challenges like substrate inhibition at higher concentrations, a tandem reaction strategy has been developed, significantly improving the potential for industrial-scale production. frontiersin.orgchemicalbook.com

Microbial SourceKey FindingsReference
Alcaligenes sp. OMT-MY14Catalyzed the hydrolysis of 1.0% β-aminopropionitrile at 30 °C for 1 hour, yielding up to 3.6 g/L of β-alanine. frontiersin.org
Rhodococcus erythropolis G20Demonstrated conversion of β-aminopropionitrile to β-alanine. frontiersin.org
Rhodococcus rhodochrous J1A nitrilase from this organism was found to hydrolyze nitriles and, surprisingly, amides, suggesting a common tetrahedral intermediate. nih.gov
Tandem Reaction StrategyA strategy developed to prevent byproduct formation and increase yield as β-aminopropionitrile concentration was increased from 0.6 M to 3.0 M. frontiersin.orgchemicalbook.com

This table highlights different microbial nitrilases and strategies used for the biocatalytic synthesis of β-alanine from 3-aminopropionitrile.

The primary and most direct product of 3-aminopropanenitrile hydrolysis is β-alanine , the only naturally occurring beta-amino acid. nih.govresearchgate.net β-alanine serves as a crucial building block in the synthesis of other biologically important molecules. researchgate.net

A key downstream product synthesized from β-alanine is pantothenic acid (vitamin B5). nih.govchemicalbook.com The biosynthesis of pantothenic acid involves the enzymatic condensation of β-alanine and (R)-pantoate. nih.govnih.gov This reaction is catalyzed by pantothenate synthetase (PanC), which forms an amide linkage between the two substrates. nih.gov Pantothenic acid is an essential precursor for the synthesis of coenzyme A (CoA), a fundamental cofactor involved in numerous metabolic reactions, including the synthesis of fatty acids and the metabolism of carbohydrates and proteins. nih.govoregonstate.edu

Hydrolysis Mechanisms

Derivatization Strategies for Research Applications

In analytical chemistry, particularly for techniques like High-Performance Liquid Chromatography (HPLC), derivatization is a chemical modification process used to enhance the detectability and chromatographic behavior of an analyte. researchgate.netnih.gov 3-Aminopropanenitrile hydrochloride and its hydrolysis product, β-alanine, possess functional groups amenable to derivatization.

The primary amine is the most common target for derivatization. Reagents can be used to attach a chromophore (for UV-Vis detection) or a fluorophore (for more sensitive fluorescence detection). researchgate.net This is especially useful for compounds that lack a strong native chromophore. nih.gov After hydrolysis to β-alanine, both the amino group and the newly formed carboxylic acid group become potential sites for derivatization, further expanding the analytical options. researchgate.net

Derivatizing AgentTarget Functional GroupDetection MethodPurpose
1-Dimethylaminonaphthalene-5-sulfonyl chloride (Dansyl chloride) Primary AminesFluorescenceIntroduces a highly fluorescent dansyl group. researchgate.net
9-Fluorenylmethyl chloroformate (Fmoc-Cl) Primary AminesFluorescenceAttaches a fluorescent Fmoc protecting group. researchgate.net
o-Phthalaldehyde (OPA) Primary Amines (in presence of a thiol)FluorescenceForms a fluorescent isoindole product. researchgate.net
Benzoyl Chloride Primary AminesUV-VisibleAdds a benzoyl group, a UV-active chromophore. researchgate.netnih.gov
3-Nitrophenylhydrazine (3NPH) Carboxylic AcidsMass SpectrometryUsed for isotope-labeling derivatization to improve quantitation in LC-MS. researchgate.net

This table lists common derivatizing reagents used for modifying amine and carboxylic acid functional groups for enhanced analytical detection.

Amide Formation

The primary amino group of this compound readily participates in amide formation reactions. This transformation is fundamental in synthetic chemistry and can be achieved through various methods, most commonly by reaction with an activated carboxylic acid derivative.

One of the most prevalent methods involves the use of acyl chlorides in what is known as the Schotten-Baumann reaction. fishersci.it In this reaction, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine (B128534) or pyridine) or an inorganic base, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. fishersci.itresearchgate.net The choice of solvent is often an aprotic one, like dichloromethane (B109758) or diethyl ether. researchgate.net

Alternatively, carboxylic acid anhydrides can be employed in a mechanistically similar fashion. fishersci.it The reaction with an anhydride (B1165640) also requires a base to proceed efficiently.

Modern peptide coupling reagents have also been extensively applied to amide bond formation. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.itrsc.org This intermediate is then susceptible to nucleophilic attack by the amine of 3-aminopropanenitrile. This method is often performed in polar aprotic solvents such as dimethylformamide (DMF). fishersci.it To enhance efficiency and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are frequently included. fishersci.itrsc.org

A more recent development involves the rearrangement of nitrile imines, generated from N-2-nitrophenyl hydrazonyl bromides, to form an activated ester which then reacts with an amine to furnish the corresponding amide. nih.gov This method has demonstrated broad applicability for the synthesis of primary, secondary, and tertiary amides. nih.gov

Interactive Data Table: Common Reagents for Amide Formation with this compound

Reagent ClassSpecific Example(s)Typical ConditionsKey Mechanistic Feature
Acyl HalidesAcetyl chloride, Benzoyl chlorideAprotic solvent (e.g., DCM), Base (e.g., Triethylamine)Nucleophilic acyl substitution
Carboxylic AnhydridesAcetic anhydrideBaseNucleophilic acyl substitution
CarbodiimidesEDC, DCCAprotic solvent (e.g., DMF), often with an additive (e.g., HOBt)Formation of a reactive O-acylisourea intermediate
Nitrile Imine RearrangementN-2-nitrophenyl hydrazonyl bromidesBase, elevated temperatureFormation of an activated ester intermediate

Esterification

While the amino group is the primary site for acylation, the nitrile group of 3-aminopropanenitrile can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid. solubilityofthings.com This resulting amino acid can then be subjected to esterification.

A common and efficient method for the esterification of amino acids involves the use of an alcohol, such as methanol (B129727), in the presence of an acid catalyst. nih.gov Thionyl chloride (SOCl₂) in methanol is a widely used system for converting amino acids to their corresponding methyl ester hydrochlorides. nih.gov Another effective reagent is trimethylchlorosilane (TMSCl) in methanol, which allows for the convenient preparation of amino acid methyl esters at room temperature. nih.gov This method is compatible with a wide range of amino acids. nih.gov The general procedure involves reacting the amino acid with the alcohol and the acid catalyst, followed by workup to isolate the amino acid ester hydrochloride salt. nih.gov

Interactive Data Table: Reagents for Esterification of the Carboxylic Acid Derived from 3-Aminopropanenitrile

Reagent SystemProductTypical Conditions
Methanol / Thionyl ChlorideMethyl 3-aminopropanoate hydrochlorideMethanol as solvent and reagent
Methanol / TrimethylchlorosilaneMethyl 3-aminopropanoate hydrochlorideRoom temperature

Specific Reagent-Mediated Modifications

The reactivity of 3-aminopropanenitrile can be further exploited through the use of specific reagents to modify its structure. For instance, the primary amine can be protected to allow for selective reactions at the nitrile group. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group, which can be introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). google.com Once the nitrile group is modified, the Boc group can be removed under acidic conditions, for example, by treatment with hydrochloric acid in a suitable solvent. google.com

Unintended Reaction Pathways and Byproduct Formation

In addition to the desired transformations, 3-aminopropanenitrile can participate in unintended reaction pathways, leading to the formation of byproducts.

Polymerization Dynamics

3-Aminopropionitrile, the free base of the hydrochloride salt, is known to be unstable and can undergo polymerization. nih.govchemicalbook.comacs.org This polymerization can occur slowly in the presence of air and more rapidly with acidic materials. nih.gov The resulting polymer is often a yellow solid and can be explosive. nih.govchemicalbook.com While early theories suggested that polymerization occurred through the elimination of ammonia to regenerate acrylonitrile (B1666552), which then polymerizes, later research indicated that the polymer has the same composition as the monomer. acs.org The polymerization does not involve the evolution of ammonia. acs.org The hydrochloride salt is generally more stable, but the potential for polymerization of the free base is a significant consideration in its handling and storage. nih.govechemi.com

Guanidine (B92328) Adduct Formation in Synthetic Environments

In synthetic environments, particularly in the presence of reagents like guanidine hydrochloride (GuHCl) which can be used as a denaturant, the amino group of 3-aminopropanenitrile could potentially react to form guanidine adducts. nih.gov While specific studies on the reaction of 3-aminopropanenitrile with guanidine hydrochloride are not prevalent, the general reactivity of primary amines suggests the possibility of such a reaction, where the amine would act as a nucleophile towards a reactive guanidinylating agent. This could lead to the formation of a guanidinium (B1211019) salt derivative of 3-aminopropanenitrile.

Applications in Advanced Organic Synthesis and Material Sciences

Building Block Chemistry for Complex Molecular Architectures

The unique structure of 3-aminopropanenitrile (B50555) hydrochloride makes it a significant building block for synthesizing more complex molecules. The amine group provides a nucleophilic center for reactions such as acylation, alkylation, and condensation, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions. This dual reactivity is leveraged in the synthesis of specialized intermediates for various research applications.

In the field of pharmaceutical research, 3-aminopropanenitrile and its derivatives are recognized as important intermediates. The base compound, 3-aminopropionitrile, is a known precursor in the manufacturing of β-alanine and pantothenic acid. Furthermore, the structural motif of an amino-bearing carbon chain is crucial in the development of therapeutic agents.

A significant application is seen in the synthesis of chiral intermediates for antiviral drugs. For example, the closely related chiral derivative, (S)-3-Aminobutanenitrile hydrochloride, is a critical building block for creating non-peptide inhibitors that target the HIV protease enzyme. smolecule.com These inhibitors are essential components of antiretroviral therapies, working by obstructing the viral replication cycle. smolecule.com The synthesis of these complex inhibitors relies on the precise stereochemistry offered by such chiral building blocks.

IntermediateApplication AreaTherapeutic Target
(S)-3-Aminobutanenitrile hydrochlorideAntiviral ResearchHIV Protease

This table illustrates the application of a chiral derivative of 3-aminopropanenitrile in pharmaceutical research.

The application of 3-aminopropanenitrile hydrochloride as a direct precursor in agrochemical synthesis is an area with less extensive public documentation. However, the general class of 3-aminopropionitriles are considered valuable intermediates for producing a range of chemical compounds, including diamines and aminocarboxamides, which are foundational structures in the development of new agrochemicals. google.com The reactivity of the amine and nitrile functional groups allows for the construction of diverse molecular frameworks that are screened for potential herbicidal, insecticidal, or fungicidal activity. For instance, the synthesis of novel anthranilic diamide (B1670390) insecticides, a major class of modern pesticides, involves the coupling of complex amine and acid chloride components, a synthetic strategy where aminonitrile-derived structures could potentially play a role. mdpi.com

The synthesis of enantiomerically pure molecules is a cornerstone of modern chemistry, particularly for pharmaceuticals. 3-Aminopropanenitrile serves as a scaffold for producing valuable chiral derivatives. A key example is (R)-3-Aminobutanenitrile hydrochloride, which is utilized as a chiral building block in organic synthesis and as an intermediate for pharmaceuticals. chemicalbook.com

The production of such chiral molecules often involves the resolution of a racemic mixture. For its enantiomer, (S)-3-Aminobutanenitrile hydrochloride, a common method is the enzymatic kinetic resolution of racemic 3-aminobutanenitrile. This process uses an enzyme, such as a lipase, to selectively acylate one enantiomer, allowing the unreacted (S)-enantiomer to be separated and subsequently converted to its hydrochloride salt. The purity of the final chiral product is then confirmed using analytical techniques like High-Performance Liquid Chromatography (HPLC) with a chiral column.

Table: Synthesis Parameters for Chiral Resolution

Step Method Key Reagents/Components Purpose
1 Racemate Preparation Racemic 3-aminobutanenitrile Starting material for resolution.
2 Enzymatic Resolution Lipase, Acylating Agent Selective reaction with one enantiomer.
3 Separation HPLC / Extraction Isolation of the desired unreacted enantiomer.

This table outlines a typical process for the enzymatic resolution to obtain a chiral aminobutanenitrile derivative.

Contribution to Polymer Science and Material Development

The functional groups of this compound provide avenues for its inclusion in polymer science, both as a monomer and as a modifying agent to influence polymer properties.

3-Aminopropanenitrile has the intrinsic ability to undergo polymerization, though this can be rapid and potentially explosive under certain conditions, such as in the presence of air or acidic materials. nih.gov While this reactivity presents handling challenges, it also suggests its potential as a monomer or co-monomer in the synthesis of novel polymers. The presence of the nitrogen-containing groups in the polymer backbone could impart specific properties, such as altered thermal stability, hydrophilicity, and, importantly, potential biodegradability. Research into polyamides and other nitrogen-containing polymers continues to be an active field, and monomers like 3-aminopropanenitrile could be explored for creating new materials with tailored degradation profiles.

Polyphosphazenes are a versatile class of inorganic-organic hybrid polymers known for their tunable properties and potential in biomedical applications. mdpi.com A key area of research is the development of biodegradable polyphosphazenes for use as drug delivery vehicles. nih.gov The degradation of the polymer backbone can be controlled by the nature of the side groups attached to the phosphorus atoms.

Studies have shown that attaching amino acid or peptide side groups to the polyphosphazene backbone can make the polymer susceptible to both hydrolytic and enzymatic degradation. mdpi.comnih.gov The amino groups in these side chains are understood to sensitize the polymer backbone to hydrolysis. While not directly using 3-aminopropanenitrile, this research establishes a crucial principle: the incorporation of small molecules with amine functionalities can be a key strategy for designing biodegradable polymers. The amine group of this compound, if used as a nucleophilic side group, would be expected to have a similar effect, promoting the breakdown of the polymer chain into smaller, non-toxic components like phosphates, ammonia (B1221849), and the corresponding alcohol from the side chain. This makes it a compound of interest for designing next-generation biodegradable materials.

Interdisciplinary Research in Chemical Biology and Biochemical Pathways

Enzyme Inhibition Studies: Focus on Lysyl Oxidase (LOX)

3-Aminopropanenitrile (B50555), commonly known as β-aminopropionitrile (BAPN), is a well-characterized inhibitor of lysyl oxidase (LOX), an enzyme crucial for the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM). nih.govplos.org The inhibition of LOX by this compound has been a focal point of research due to its implications in diseases characterized by aberrant ECM remodeling, such as fibrosis and cancer. nih.govnih.gov

3-Aminopropanenitrile is recognized as a specific and irreversible inhibitor of the lysyl oxidase enzyme family. nih.govmedchemexpress.com Its inhibitory action is potent, with studies reporting IC50 values (the concentration required to inhibit 50% of the enzyme's activity) in the low micromolar range, approximately 3-8 µM. glpbio.com This irreversible binding ensures a sustained inactivation of the enzyme, a characteristic that has been leveraged in various experimental models to study the consequences of prolonged LOX inhibition. plos.orgnih.gov Research in rat models has demonstrated that this inhibition effectively reduces collagen cross-linking and fibrosis. nih.gov

The mechanism of inhibition by 3-aminopropanenitrile involves its direct interaction with the active site of the lysyl oxidase enzyme. medchemexpress.comglpbio.com LOX catalyzes the oxidative deamination of lysine (B10760008) and hydroxylysine residues within collagen and elastin precursors, a critical step for covalent cross-linking and matrix maturation. nih.gov 3-Aminopropanenitrile acts as a suicide substrate; it is processed by the LOX active site, leading to the formation of a reactive species that covalently binds to the enzyme, thereby causing its irreversible inactivation. This targeted mechanism underscores its specificity for LOX and related amine oxidases.

CharacteristicDescriptionSource(s)
Inhibitor 3-Aminopropanenitrile (β-aminopropionitrile, BAPN) nih.govmedchemexpress.com
Target Enzyme Lysyl Oxidase (LOX) nih.govplos.org
Inhibition Type Irreversible nih.govnih.govmedchemexpress.com
Specificity Specific for LOX family enzymes nih.govmedchemexpress.com
Mechanism Targets the enzyme active site, acting as a suicide substrate medchemexpress.comglpbio.com
IC50 Value ~3-8 µM glpbio.com

The inhibitory activity of 3-aminopropanenitrile extends to the lysyl oxidase-like (LOXL) proteins, which are isoenzymes of LOX. nih.govmedchemexpress.com The LOX family, including LOX and four LOXL isoenzymes (LOXL1-4), plays a pivotal role in ECM maturation. researchgate.net 3-Aminopropanenitrile has been shown to target the active sites of these LOXL isoenzymes. medchemexpress.comglpbio.com Specifically, it exhibits sustained inhibition of LOXL1 and LOXL2. medchemexpress.com This broad-spectrum inhibition of the LOX family is significant, as upregulation of various members is associated with pathological conditions like fibrosis and cancer. nih.govmedchemexpress.com For instance, studies have noted that LOXL2 expression can be significantly down-regulated by the compound in certain cell models. glpbio.com

Cellular and Molecular Research in Model Systems

In vitro studies using various cell models have been instrumental in elucidating the molecular impact of 3-aminopropanenitrile beyond simple enzyme inhibition, revealing its influence on complex cellular processes like metabolic regulation and cell phenotype transitions.

Research using in vitro models of insulin (B600854) resistance has demonstrated that 3-aminopropanenitrile can positively modulate key metabolic markers. In a model using TNFα-stimulated 3T3-L1 adipocytes, treatment with 3-aminopropanenitrile prevented the downregulation of adiponectin and glucose transporter 4 (GLUT4). researchgate.net Adiponectin is a crucial hormone in glucose regulation, and GLUT4 is a key protein that facilitates glucose uptake into cells. researchgate.netnih.govnih.gov Consequently, the compound normalized insulin-stimulated glucose uptake in these insulin-resistant cells. researchgate.net This suggests that by inhibiting LOX, 3-aminopropanenitrile can interfere with the pathological ECM remodeling in adipose tissue that contributes to metabolic dysfunction, thereby improving insulin sensitivity at a cellular level. nih.govresearchgate.net

In Vitro ModelTreatmentKey FindingsSource(s)
TNFα-induced insulin-resistant 3T3-L1 adipocytes3-Aminopropanenitrile (200 µM)Prevented downregulation of Adiponectin and GLUT4; Normalized insulin-stimulated glucose uptake. researchgate.net
Hypoxic Cervical Carcinoma Cells (HeLa, SiHa)3-Aminopropanenitrile (500 µM)Blocked EMT-related morphological changes; Prevented downregulation of E-cadherin; Inhibited upregulation of α-SMA and Vimentin. medchemexpress.com

The epithelial-mesenchymal transition (EMT) is a biological process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, a process implicated in cancer progression and metastasis. nih.govnih.gov In vitro studies on cervical carcinoma cells (HeLa and SiHa) under hypoxic conditions, which typically induce EMT, have shown that 3-aminopropanenitrile can effectively block these changes. medchemexpress.com Treatment with the compound at a concentration of 500 μM for 72 hours prevented the cells from undergoing EMT-associated morphological shifts. medchemexpress.com At the molecular level, it prevented the hypoxia-induced decrease of the epithelial marker E-cadherin and strongly inhibited the upregulation of mesenchymal markers such as α-smooth muscle actin (α-SMA) and vimentin. medchemexpress.com These findings highlight that the inhibition of LOX activity by 3-aminopropanenitrile can disrupt the signaling pathways that lead to EMT, thereby inhibiting the invasion and migration capacities of cancer cells in vitro. medchemexpress.comglpbio.com

Inhibition of Cell Invasion and Migration in in vitro cancer models

The compound β-aminopropionitrile (BAPN), an irreversible inhibitor of the enzyme lysyl oxidase (LOX), has demonstrated the ability to reduce the metastatic potential of certain cancer cells. plos.org LOX is an enzyme involved in the remodeling of the extracellular matrix, and its increased expression has been associated with decreased survival rates in breast cancer patients. plos.org

Research on the human breast cancer cell line MDA-MB-231 has shown that BAPN can diminish the capacity of these cells to form metastatic colonies. plos.org In studies where BAPN was administered to mice either before or at the same time as the introduction of cancer cells, there was a notable decrease in the number of metastases. plos.org Specifically, when BAPN treatment began the day before tumor cell injection, the number of metastases was reduced by 44%, and when started on the same day, the reduction was 27%. plos.org However, it is important to note that BAPN did not show an effect on the growth of already established metastases. plos.org These findings suggest that the activity of LOX is crucial during the processes of extravasation and the initial colonization of tissues by circulating cancer cells. plos.org

Further studies have explored the effects of various compounds on cancer cell migration and invasion in vitro. For instance, recombinant tyrosine-sulfated haemathrin has been shown to significantly inhibit thrombin-induced migration and invasion in SKOV3 and MDA-MB-231 cell lines. nih.gov Similarly, the antidepressant imipramine (B1671792) has been found to inhibit the migration and invasion of metastatic prostate cancer cells. researchgate.net In colorectal cancer cell lines, the inhibition of miR-29a-3p was observed to stimulate cell migration and invasion. nih.gov

Table 1: Effect of BAPN on Metastasis of MDA-MB-231-Luc2 Cells

Treatment ScheduleReduction in Number of MetastasesReduction in Whole-Body Photon Emission Rate
BAPN initiated 1 day prior to tumor cell injection44%78%
BAPN initiated on the same day as tumor cell injection27%45%

Data sourced from Bondareva et al. (2009) plos.org

Influence on Collagen Synthesis and Structural Remodeling (excluding therapeutic outcomes)

Beta-aminopropionitrile (BAPN) directly influences collagen synthesis and its subsequent structural organization by irreversibly inhibiting lysyl oxidase (LOX). nih.gov LOX is a crucial enzyme responsible for the formation of cross-links between collagen molecules, a process essential for the tensile strength and stability of collagen fibers. nih.gov

In vitro studies using cartilage tissue have demonstrated that treatment with BAPN blocks the formation of these collagen cross-links. nih.gov This inhibition leads to an accumulation of collagen crosslink precursors that are extractable with guanidine (B92328) hydrochloride (GuHCl). nih.gov When BAPN is removed, the process is reversible. Within 3 to 4 days of BAPN washout, the levels of extractable radiolabeled proline, a marker for newly synthesized and unprocessed collagen, decrease to control levels, indicating a resumption of collagen cross-linking and maturation. nih.gov

This modulation of collagen processing has been shown to affect the integration of apposed cartilage blocks in vitro. nih.gov The presence of BAPN inhibits the development of adhesive strength between the tissue pieces, which correlates with higher levels of extractable [3H]proline. nih.gov Conversely, following the washout of BAPN, there is an enhancement of integration, which is associated with a decrease in the extractability of [3H]proline, signifying that the newly synthesized collagen has been incorporated into a more stable, cross-linked matrix. nih.gov The duration of this post-BAPN treatment period influences the degree of adhesive strength, with longer periods leading to increased integration. nih.gov It is also established that vitamin C is a necessary cofactor for the biosynthesis of collagen. nih.gov

Metabolic Pathways and Biological Transformations

In Vivo Metabolic Fate in Model Organisms

In vivo studies in rat models have shown that 3-aminopropionitrile (BAPN) is metabolized into several compounds. nih.gov One of the metabolic pathways involves the conversion of BAPN to other metabolites. For instance, the neurotoxicant 3,3'-iminodipropionitrile (B89418) (IDPN) is metabolized to BAPN, cyanoacetic acid (CAA), and β-alanine. nih.gov The metabolites of IDPN, including BAPN, are considered to be products of detoxification pathways as they are not neurotoxic. nih.gov

Investigations into the release of cyanide from various aminonitriles in rats have measured the amount of cyanide excreted as urinary thiocyanate. nih.gov This serves as an indicator of the in vivo conversion of the nitrile group to cyanide. The yield of cyanide varies depending on the specific aminonitrile administered. nih.gov

Detoxification and Activation Pathways

The metabolism of nitriles like 3-aminopropionitrile can involve both detoxification and, in some cases, activation pathways. The hydrolysis of the nitrile group is a key detoxification mechanism. For example, the metabolism of 3,3'-iminodipropionitrile (IDPN) in rats produces beta-aminopropionitrile (BAPN) and cyanoacetic acid (CAA), which are considered detoxification products as they are not neurotoxic. nih.gov The formation of β-alanine from IDPN also occurs through hydrolysis of the nitrile group. nih.gov

The process of metabolic detoxification can be complex and involve multiple phases. nih.gov While not directly studying 3-aminopropionitrile, research on insecticide tolerance in the small brown planthopper has revealed pathways involving three metabolic detoxification phases that can be modulated by endogenous microRNAs. nih.gov This highlights the general principles of how organisms may detoxify foreign compounds.

Cyanide Ion Release Metabolism

A significant aspect of the metabolism of 3-aminopropionitrile is the release of cyanide ions (CN-). nih.gov In vitro studies using rat liver homogenates and small liver pieces have demonstrated that CN- production occurs from 3-aminopropionitrile. nih.govnih.gov This biotransformation is dependent on time and the concentration of the compound, showing a tendency towards saturation. nih.gov

The integrity of the cells is not a requirement for this metabolic conversion to take place. nih.gov However, the presence of cofactors such as NADPH is necessary to achieve high levels of activity, indicating the involvement of enzymatic processes, likely within the microsomal fraction of the liver. nih.govnih.gov The release of cyanide has been measured from a variety of aminonitriles, with the amount varying based on the specific chemical structure. nih.gov In vivo, this released cyanide can be detoxified and excreted in the urine as thiocyanate. nih.gov

Table 2: In Vivo Cyanide Release from Various Aminonitriles in Rats (measured as % of administered dose excreted as urinary thiocyanate)

Compound% of Dose Excreted as Thiocyanate
Dimethylaminonitrile (DMAA)48.9%
Trimethylaminopropionitrile (TMAPN)11.6%
Dimethylaminopropionitrile (DMAPN)8.0%
3,3'-Iminodipropionitrile (IDPN)6.8%
Dimethylaminobutyronitrile (DMABN)3.1%
Monomethylaminopropionitrile (MMAPN)1.8%

Data sourced from Willhite & Smith (1981) nih.gov

Prebiotic Chemistry and Origins of Life Research

The study of prebiotic chemistry seeks to understand the chemical processes that could have led to the emergence of life from non-living matter. nih.govnih.gov In this context, simple molecules containing nitrogen and carbon, such as aminonitriles, are of significant interest. While direct research on 3-aminopropanenitrile hydrochloride in this specific area is not detailed in the provided results, the broader class of aminonitriles is considered relevant to theories on the origins of life.

One prominent hypothesis, the "thioester world hypothesis," suggests that thioester-dependent peptide synthesis may have preceded the RNA-dependent protein synthesis seen in modern biology. springernature.com Research in this field has explored the potential of α-aminonitriles to undergo chemoselective ligation to form peptides in aqueous environments. springernature.com This process offers a potential pathway for the formation of the first biopolymers. nih.govspringernature.com

Formation of Amino Acids via Aminonitrile Hydrolysis

Aminonitriles are widely regarded as crucial intermediates in the prebiotic synthesis of amino acids, most notably through the Strecker reaction pathway. nih.govnih.gov In this context, the hydrolysis of the nitrile functional group to a carboxylic acid is the final key step in converting the aminonitrile into the corresponding amino acid.

The hydrolysis of an aminonitrile, such as 3-aminopropanenitrile, involves the addition of water across the carbon-nitrogen triple bond of the nitrile group. This reaction can be catalyzed by acid or base. In an acidic medium, like that provided by the hydrochloride salt form, the reaction proceeds to yield a carboxylic acid, thus forming the amino acid. For 3-aminopropanenitrile, this hydrolysis product is β-alanine. This process is significant as it represents a plausible non-biological pathway for the formation of amino acids on the early Earth from simpler, reactive precursors. nih.gov

Research has shown that the fate of an aminonitrile—whether it undergoes hydrolysis to an amino acid or ligation to a peptide—can be highly dependent on the pH of the environment. nih.gov At an acidic pH of 5, certain aminonitriles have been observed to spontaneously hydrolyze to the corresponding amino acid. nih.gov In contrast, at neutral to alkaline pH, the same aminonitriles tend to undergo ligation to form peptides. nih.gov This pH-dependent switch suggests a mechanism by which different prebiotic environments could have selectively favored the production of either free amino acids or short peptides.

Complete hydrolysis of peptide bonds to analyze the amino acid composition of a protein is a standard biochemical technique, often requiring a strong acid like 6 M hydrochloric acid (HCl) at high temperatures. pearson.comwaters.comgoogle.com However, the prebiotic formation of amino acids from aminonitriles represents the reverse of peptide bond formation, building the monomers themselves from simpler nitrile-containing precursors.

Reaction Reactant Conditions Product Significance
Nitrile HydrolysisAminonitrileAcidic pH (e.g., pH 5)Amino AcidPlausible prebiotic pathway to amino acid monomers. nih.gov
Peptide LigationAminonitrileNeutral to Basic pH (e.g., pH 7-9)PeptidePlausible prebiotic pathway to peptides. nih.govucl.ac.uk

Advanced Analytical Methodologies and Spectroscopic Characterization

Chromatographic Techniques for Analysis and Purification

Chromatography is a cornerstone for the separation, identification, and purification of 3-Aminopropanenitrile (B50555) hydrochloride from reaction mixtures and for the assessment of its purity. The choice of technique depends on the analytical goal, whether it is for rapid qualitative assessment, precise quantitative analysis, or preparative purification.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of 3-Aminopropanenitrile hydrochloride. Due to the compound's polar and ionic nature, reverse-phase (RP) HPLC is the most common approach. In this method, a nonpolar stationary phase (such as C18) is used with a polar mobile phase.

The analysis of polar amines can be challenging on standard C18 columns, but methodologies have been developed for similar compounds. For instance, the analysis of related structures like 3-(Benzylamino)propionitrile can be achieved using a mobile phase containing acetonitrile, water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com This acidic modifier helps to ensure consistent ionization of the amine and improves peak shape. A typical HPLC method for this compound would involve a C18 column with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile.

Table 1: Illustrative HPLC Parameters for Amine Analysis

ParameterConditionPurpose
Column Reverse-Phase C18 (e.g., 5 µm, 150 mm x 4.6 mm)Separation based on hydrophobicity.
Mobile Phase Acetonitrile / Water with 0.1% Formic AcidElution of the polar analyte; formic acid ensures protonation and good peak shape.
Elution Mode Isocratic or GradientIsocratic for simple mixtures; gradient for complex samples to optimize resolution and run time.
Flow Rate 1.0 mL/minTypical analytical flow rate for standard bore columns.
Column Temp. 30 °CEnsures reproducible retention times. cuni.cz
Detection UV (e.g., ~210 nm) or Mass Spectrometry (MS)UV detection for the nitrile group or MS for high sensitivity and specificity.

Gas Chromatography (GC) is a standard technique for the analysis of volatile and thermally stable compounds. uoguelph.canews-medical.net this compound, being a salt, is non-volatile and cannot be analyzed directly by GC. To utilize GC, the compound must first be converted to its more volatile free base, 3-aminopropionitrile. This can be achieved through a simple liquid-liquid extraction with a base.

Once in its free base form, the compound can be analyzed. The NIST WebBook provides gas chromatography data for 3-aminopropionitrile. nist.govnist.gov The combination of GC with a mass spectrometer (GC-MS) is particularly powerful, allowing for both separation and definitive identification based on the mass spectrum. nih.govijramr.com Derivatization is another strategy to increase the volatility and thermal stability of the analyte for GC analysis.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive method for qualitative analysis. It is frequently used to monitor the progress of chemical reactions, identify compounds in a mixture by comparison with standards, and determine the appropriate solvent system for column chromatography. For 3-aminopropionitrile, TLC has been used to separate it from amino acids. nih.gov Due to the basic nature of the amino group, which can cause significant tailing (streaking) on standard acidic silica (B1680970) gel plates, a small amount of a base like triethylamine (B128534) or ammonia (B1221849) is often added to the eluent. reddit.com This addition neutralizes the acidic silanol groups on the silica surface, resulting in improved spot shape and better separation. biotage.com

Flash column chromatography is the standard method for the purification of chemical compounds on a preparative scale. mit.edu However, purifying amines on silica gel can be problematic for the same reasons that cause tailing in TLC. biotage.com To achieve efficient purification of 3-Aminopropanenitrile (as the free base), several strategies can be employed:

Modified Mobile Phase: The addition of a small percentage (e.g., 1-2%) of a base such as triethylamine or ammonium (B1175870) hydroxide (B78521) to the eluent system (e.g., dichloromethane (B109758)/methanol (B129727) or ethyl acetate/hexane) is a common practice. biotage.com The competing base interacts strongly with the silica's acidic sites, preventing the desired amine from binding too tightly. reddit.com

Amine-Functionalized Silica: Using a stationary phase where the silica has been chemically modified with amino groups (amino-silica) provides a basic surface. This approach often allows for the purification of amines using less polar and non-basic solvent systems like hexane/ethyl acetate, simplifying post-purification workup. biotage.combiotage.com

Derivatization for Enhanced Detection in Analytical Studies

3-Aminopropanenitrile, due to its polar nature and lack of a strong chromophore, can be challenging to detect at low concentrations using standard analytical techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Derivatization is a chemical modification process that converts the analyte into a derivative with improved analytical properties, such as increased volatility for GC or enhanced detectability for HPLC. researchgate.netsdiarticle4.com

For 3-aminopropanenitrile, derivatization typically targets the primary amino group. thermofisher.com The goal is to introduce a moiety that is either more volatile, more easily ionized for mass spectrometry, or possesses strong UV absorbance or fluorescence for spectroscopic detection. nih.gov

For Gas Chromatography (GC) Analysis: The primary objective of derivatization for GC is to increase the volatility and thermal stability of the analyte. slideshare.net This is achieved by replacing the active hydrogen atoms on the amino group with nonpolar groups.

Silylation: This is a common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used. The resulting silyl derivatives are more volatile and produce characteristic fragments in mass spectrometry, aiding in their identification.

Acylation: This process involves the reaction of the amino group with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form a more volatile amide derivative. slideshare.net

For High-Performance Liquid Chromatography (HPLC) Analysis: In HPLC, derivatization aims to enhance the detection of the analyte by introducing a chromophoric or fluorophoric tag. sdiarticle4.comthermofisher.com This can be done either before the chromatographic separation (pre-column derivatization) or after (post-column derivatization). actascientific.com

UV-Visible Detection: Reagents like 1-fluoro-2,4-dinitrobenzene (DNFB) or benzoyl chloride react with the amino group to form derivatives with strong UV absorbance. sdiarticle4.com

Fluorescence Detection: For higher sensitivity, fluorescent tags are introduced using reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl), dansyl chloride, or o-phthalaldehyde (OPA). sdiarticle4.comthermofisher.com These derivatives can be detected at very low concentrations. cuni.cz

Table 2: Common Derivatization Reagents for 3-Aminopropanenitrile

Analytical Technique Derivatization Reagent Functional Group Targeted Purpose of Derivatization
Gas Chromatography (GC) MTBSTFA Amino (-NH2) Increase volatility and thermal stability
Gas Chromatography (GC) Trifluoroacetic anhydride (TFAA) Amino (-NH2) Increase volatility
HPLC (UV-Vis) Benzoyl chloride Amino (-NH2) Introduce a UV chromophore
HPLC (Fluorescence) 9-fluorenylmethyl chloroformate (FMOC-Cl) Amino (-NH2) Introduce a fluorophore for enhanced sensitivity
HPLC (Fluorescence) o-phthalaldehyde (OPA) Primary amino (-NH2) Introduce a fluorophore for enhanced sensitivity

Biochemical Assays for Enzyme Activity Confirmation

Biochemical assays are essential for confirming the activity of enzymes that metabolize 3-aminopropanenitrile. The primary enzymatic pathways for nitrile metabolism involve nitrilases and nitrile hydratases. nih.gov

Nitrilase (EC 3.5.5.1): These enzymes directly hydrolyze a nitrile to the corresponding carboxylic acid and ammonia. nih.gov

Nitrile Hydratase (NHase) (EC 4.2.1.84): This enzyme hydrates a nitrile to an amide. The amide is then typically hydrolyzed to a carboxylic acid and ammonia by an amidase (EC 3.5.1.4). nih.govresearchgate.net

Assays to confirm the activity of these enzymes on 3-aminopropanenitrile would involve incubating the enzyme with the substrate and measuring the formation of the expected product or the disappearance of the substrate over time. wits.ac.za

Assay for Nitrilase Activity: The activity of a nitrilase on 3-aminopropanenitrile would result in the formation of β-alanine and ammonia.

Principle: The assay can be based on the quantification of either of the products.

Methods:

Ammonia Quantification: The amount of ammonia produced can be determined using colorimetric methods such as the phenol-hypochlorite reaction or the indophenol method. nih.gov

β-alanine Quantification: The formation of β-alanine can be monitored by HPLC after derivatization (as described in section 6.3) or by other chromatographic methods.

Assay for Nitrile Hydratase Activity: The activity of a nitrile hydratase on 3-aminopropanenitrile would yield 3-aminopropionamide.

Principle: The assay involves measuring the rate of 3-aminopropionamide formation or the rate of 3-aminopropanenitrile consumption.

Methods:

Chromatographic Analysis: HPLC or GC can be used to separate and quantify the substrate (3-aminopropanenitrile) and the product (3-aminopropionamide). wits.ac.za This allows for direct monitoring of the reaction progress.

β-Cyanoalanine Synthase (CAS) Activity: In biological systems, an enzyme related to nitrile metabolism is β-cyanoalanine synthase (CAS; EC 4.4.1.9), which catalyzes the formation of β-cyanoalanine from cysteine and cyanide. nih.govnih.gov While not directly acting on 3-aminopropanenitrile, assays for this enzyme are relevant in the broader context of nitrile metabolism in biological systems.

Principle: The assay typically measures the rate of formation of β-cyanoalanine or the production of sulfide. pnas.org

Methods: The products can be quantified using chromatographic techniques. nih.gov

Table 3: Summary of Biochemical Assays for Related Enzyme Activity

Enzyme Substrate Product(s) Measured Assay Principle
Nitrilase 3-Aminopropanenitrile β-alanine, Ammonia Colorimetric or chromatographic quantification of product.
Nitrile Hydratase 3-Aminopropanenitrile 3-Aminopropionamide Chromatographic quantification of product or substrate.
β-Cyanoalanine Synthase Cysteine, Cyanide β-Cyanoalanine, Sulfide Chromatographic quantification of product.

Computational Chemistry and Theoretical Studies

Conformational Analysis and Stability

The flexibility of the ethylamine (B1201723) backbone in 3-aminopropanenitrile (B50555) gives rise to several possible conformations, primarily distinguished by the dihedral angles around the C-C and C-N bonds. The stability of these conformers is a key aspect of its theoretical study.

Gauche versus Trans Conformer Investigations

For the neutral 3-aminopropanenitrile molecule, computational studies have focused on the rotational isomers around the C1-C6 bond (using the numbering from the study by Al-Msiedeen, where the carbon chain is C4-C1-C6 and the nitrogen of the amino group is N9). These studies consistently show that multiple conformers, including both gauche and trans forms, exist as minima on the potential energy surface. nih.gov

A recent comprehensive study in 2024 utilized high-level ab initio (CCSD/6-311+G(d,p)) and Density Functional Theory (DFT) methods (B3LYP and M06 functionals) to investigate these conformers. nih.govresearchgate.net The results indicated that in the gas phase, gauche conformers are more prevalent than trans conformers, accounting for approximately 72.8% of the population. nih.gov Specifically, one of the gauche conformers (denoted as gauche 2) was identified as the most stable, being slightly more stable than another gauche form (gauche 1) by about 0.19 kcal/mol. nih.govresearchgate.net This preference for the gauche conformation is attributed to stabilizing intramolecular interactions.

Upon protonation to form 3-aminopropanenitrile hydrochloride, the amino group becomes an ammonium (B1175870) group (-NH3+). This change is expected to significantly influence conformational stability. The strong electrostatic repulsion between the positively charged ammonium group and the partial positive charge on the nitrile carbon would likely disfavor conformations where these groups are in close proximity. Furthermore, the potential for intramolecular hydrogen bonding between the ammonium protons and the nitrogen of the nitrile group could stabilize certain gauche conformations in the protonated form. osti.gov

Table 1: Calculated Relative Energies of 3-Aminopropanenitrile Conformers

ConformerMethodRelative Energy (kcal/mol)Reference
gauche 1CCSD/6-311+G(d,p)0.19 nih.gov
gauche 2CCSD/6-311+G(d,p)0.00 nih.gov
trans 1B3LYP/6-311+G(d,p)0.17 researchgate.net

Energy Landscape Calculations

The energy landscape of a molecule describes the potential energy as a function of its geometric coordinates. For 3-aminopropanenitrile, the landscape is characterized by several local minima corresponding to the stable gauche and trans conformers, connected by transition states that represent the energy barriers to rotation.

Calculations of the potential energy surface (PES) involve systematically changing specific dihedral angles (like the N-C-C-C and C-C-C-N angles) and calculating the energy at each point, while optimizing the rest of the geometry. nih.gov This "relaxed scan" maps out the pathways for interconversion between conformers. For a related compound, N-Benzhydrylformamides, one-dimensional relaxed PES scans were used to find minima and transition states for rotation, providing the Gibbs energies for the rotational barriers. researchgate.net

For 3-aminopropanenitrile, while detailed PES scans are not extensively published, the energy differences between the stable conformers suggest that the barriers to rotation are relatively low, allowing for rapid interconversion at room temperature. nih.gov The energy barriers between the gauche and trans conformers are crucial for understanding the molecule's dynamics. The study by Al-Msiedeen (2024) alludes to these barriers, noting that the rate constants (k) for rotational steps are on the order of 1.5 x 10⁹ s⁻¹, indicating low rotational energy barriers. nih.gov The presence of the hydrochloride would alter this landscape, with the electrostatic interactions of the -NH3+ group likely increasing the rotational barriers for certain pathways.

Vibrational Spectroscopy Simulations

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of a molecule's optimized geometry, specific spectral bands can be assigned to particular molecular motions, such as stretching, bending, and torsional modes.

For 3-aminopropanenitrile, vibrational frequencies have been calculated using various levels of theory, including Hartree-Fock (HF), Møller-Plesset second-order perturbation theory (MP2), and DFT. nist.gov These calculations provide a theoretical spectrum that can be compared with experimental data, such as the gas-phase IR spectrum available from the NIST WebBook. nih.gov

The calculated vibrational frequencies for the neutral molecule show characteristic bands for:

N-H stretching of the primary amine group.

C-H stretching of the ethyl chain.

C≡N stretching of the nitrile group.

C-C and C-N stretching .

Various bending and torsional modes .

Upon protonation to form the hydrochloride salt, the vibrational spectrum is expected to change significantly. Studies on other protonated amines show that the N-H stretching frequencies of the ammonium group (NH3+) appear as broad, strong bands, often at lower wavenumbers compared to the free amine due to the increased bond strength and hydrogen bonding interactions. researchgate.netrsc.org The bending modes of the NH3+ group would also appear as new, characteristic features in the spectrum. Furthermore, the electronic perturbation caused by protonation would induce shifts in the frequencies of the adjacent C-C and C-N bonds.

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for a Conformer of 3-Aminopropanenitrile

Mode NumberSymmetryCalculated Frequency (MP2/6-311G*)IR Intensity (km/mol)Assignment (General)Reference
17A"36550.81N-H stretch nist.gov
1A'35550.30N-H stretch nist.gov
4A'21980.05C≡N stretch nist.gov
5A'174237.14NH2 scissoring nist.gov
13A'879218.16C-C stretch / CH2 rock nist.gov

Note: This table presents a selection of unscaled frequencies for one conformer for illustrative purposes. A full analysis would involve multiple conformers and appropriate scaling factors.

Quantum Chemical Calculations

A range of quantum chemical methods has been applied to study 3-aminopropanenitrile, providing deep insights into its electronic structure, stability, and properties. These methods vary in their accuracy and computational cost.

Ab Initio Methods (e.g., CCSD)

High-level ab initio methods, such as Coupled Cluster with Singles and Doubles (CCSD), provide highly accurate results and are often used as a benchmark for other computational methods. The CCSD method was employed with the 6-311+G(d,p) basis set to study the conformational stability of 3-aminopropanenitrile. nih.gov These calculations were crucial in establishing the relative energies of the gauche and trans conformers with high confidence, confirming that a gauche conformer is the global minimum in the gas phase. nih.govresearchgate.net While computationally expensive, CCSD calculations provide a "gold standard" for the energetics of small molecules like this.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) offers a favorable balance between accuracy and computational cost, making it the most widely used method for studying molecules of this size. Various DFT functionals have been applied to 3-aminopropanenitrile, including:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a popular hybrid functional used extensively for geometry optimization and frequency calculations. Studies on 3-aminopropanenitrile using B3LYP with basis sets like 6-311+G(d,p) have successfully predicted its geometric parameters and vibrational spectra. nih.govresearchgate.net

M06 (Minnesota Functionals): The M06 suite of functionals is known for its good performance in describing non-covalent interactions, which are critical for accurate conformational analysis. The M06 functional was used alongside B3LYP and CCSD to provide a comprehensive picture of the conformational preferences of 3-aminopropanenitrile. nih.gov

NMR and ECD Calculation for Structural Assignment and Stereochemistry

Computational methods have become indispensable in modern structural chemistry for the accurate assignment of NMR spectra and the determination of stereochemistry. While 3-aminopropanenitrile is an achiral molecule and therefore does not exhibit a distinct ECD spectrum on its own, the principles of computational analysis are crucial for confirming its structural integrity and for studying its behavior in different environments. Furthermore, for its hydrochloride salt, computational NMR studies, especially in the solid state, can provide detailed information about the local environment of each atom.

NMR Calculations for Structural Verification

The structure of 3-aminopropanenitrile consists of a simple aliphatic chain with an amino group and a nitrile group. The proton and carbon NMR spectra are expected to be relatively straightforward. However, computational calculations of NMR chemical shifts can serve as a powerful confirmation of the structural assignment. By employing quantum mechanical methods, such as Density Functional Theory (DFT), it is possible to predict the chemical shifts of ¹H and ¹³C nuclei with a high degree of accuracy.

The general approach involves:

Conformational Analysis: Identifying the lowest energy conformers of the molecule.

Geometry Optimization: Optimizing the geometry of each conformer at a suitable level of theory.

NMR Chemical Shift Calculation: Calculating the isotropic shielding constants for each nucleus using a method like Gauge-Independent Atomic Orbital (GIAO). These are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For 3-aminopropanenitrile, the protonated amino group in the hydrochloride salt will significantly influence the chemical shifts of the neighboring methylene (B1212753) protons. Theoretical calculations can precisely model this electron-withdrawing effect.

Illustrative Calculated vs. Experimental NMR Data

NucleusPositionHypothetical Calculated Chemical Shift (ppm) for Hydrochloride SaltTypical Experimental Chemical Shift (ppm) for Free Base
¹H-CH₂(CN)~2.9 - 3.2~2.5
¹H-CH₂(NH₃⁺)~3.3 - 3.6~2.9
¹H-NH₃⁺~8.0 - 9.0~1.5 (as -NH₂)
¹³C-CN~118 - 120~119
¹³C-CH₂(CN)~15 - 18~16
¹³C-CH₂(NH₃⁺)~35 - 38~37

Note: The hypothetical calculated values for the hydrochloride salt are estimated based on the expected downfield shift due to the electron-withdrawing effect of the ammonium group.

Solid-State NMR and the Role of the Hydrochloride

For this compound, solid-state NMR spectroscopy combined with quantum chemical calculations offers a powerful approach to characterize the crystalline form. The presence of the chloride counter-ion and the protonated amino group leads to a network of hydrogen bonds in the solid state. Computational studies on similar systems, such as amino acid hydrochlorides, have demonstrated the ability to predict chlorine-35/37 NMR parameters, which are highly sensitive to the local hydrogen-bonding environment. nih.govresearchgate.netnih.gov

These calculations can refine the positions of hydrogen atoms, which are often not precisely located by X-ray crystallography. nih.gov The agreement between calculated and experimental solid-state NMR data can provide a high level of confidence in the determined crystal structure.

Electronic Circular Dichroism (ECD) Considerations

As 3-aminopropanenitrile is achiral, it does not have a non-zero ECD spectrum. However, if it were to be part of a larger chiral molecule or form a complex with a chiral host, ECD spectroscopy combined with theoretical calculations would be a primary method for determining the absolute configuration. The methodology would involve calculating the ECD spectra for all possible stereoisomers and comparing them with the experimental spectrum.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes

The conventional synthesis of 3-aminopropionitrile involves the reaction of acrylonitrile (B1666552) with ammonia (B1221849). drugfuture.comchemicalbook.comchemicalbook.com While effective, this method can lead to the formation of byproducts. Future research is poised to develop more efficient, selective, and sustainable synthetic routes. One promising avenue is the exploration of catalytic systems that can achieve high yields under milder conditions. For instance, processes utilizing heterogeneous catalysts for the reaction of amines with unsaturated nitriles are being investigated. google.com

Another area of innovation lies in the ring-opening reactions of heterocyclic precursors. Research has demonstrated the synthesis of N-substituted 3-aminopropionitriles through the ring opening of 2-oxazolidinones with a cyanide ion, a method that offers a pathway to chiral aminonitriles. Further development of such methodologies could provide access to a wider range of functionalized 3-aminopropanenitrile (B50555) derivatives with high purity.

Exploration of Undiscovered Chemical Reactivity

The dual functionality of 3-aminopropanenitrile, possessing both a primary amine and a nitrile group, offers a rich field for discovering novel chemical transformations. solubilityofthings.com While reactions like hydrolysis to β-alanine are known, the full extent of its reactivity is yet to be charted. researchgate.net For example, its potential for polymerization is noted, particularly in the presence of acidic compounds, which could be harnessed for controlled polymer synthesis. drugfuture.comnih.gov

Future investigations could focus on leveraging the amine and nitrile groups in multicomponent reactions to construct complex molecular architectures. The reactivity of aminonitriles in prebiotic chemical scenarios, such as the formation of peptides and heterocycles, suggests that there are fundamental reaction pathways involving this scaffold that remain to be explored. nih.gov Research into its coordination chemistry with various metal centers could also unveil novel catalytic applications.

Expansion of Applications in Material Science and Bio-inspired Polymers

While 3-aminopropanenitrile is used as an intermediate in the manufacture of some polymers, its direct incorporation as a monomer to create novel materials is an area ripe for exploration. solubilityofthings.com The presence of the reactive amine and nitrile groups makes it a candidate for the synthesis of functional polymers. For instance, N-(3-aminopropyl)methacrylamide hydrochloride, a related monomer, is utilized in hydrogel synthesis and for creating stimuli-responsive polymers. polysciences.com This suggests a potential pathway for 3-aminopropanenitrile hydrochloride in similar applications.

The development of bio-inspired polymers, which mimic the structures and functions of natural macromolecules, is a rapidly growing field. nih.gov The structural similarity of 3-aminopropanenitrile to amino acids, the building blocks of proteins, makes it an intriguing candidate for creating polyamide or polyimine-based materials with unique properties. Future research could focus on the polymerization of this compound, potentially with other monomers, to create biodegradable and biocompatible polymers for applications in tissue engineering, drug delivery, and regenerative medicine. researchgate.netresearchgate.net

Further Mechanistic Investigations into Biological Activity

The primary known biological activity of β-aminopropionitrile (BAPN), the free base of this compound, is the irreversible inhibition of lysyl oxidase (LOX). medchemexpress.comnih.gov This enzyme is crucial for the cross-linking of collagen and elastin (B1584352), and its inhibition has implications for various fibrotic diseases, cancer metastasis, and vascular conditions. taylorandfrancis.comnih.govnih.govplos.orgnih.gov While the inhibitory action is established, the precise molecular interactions and the downstream cellular consequences are still areas of active investigation.

Future research should aim to elucidate the detailed mechanism of LOX inhibition by BAPN and its derivatives. This includes understanding the specific binding modes within the enzyme's active site and how modifications to the aminopropionitrile structure affect inhibitory potency and selectivity for different LOX isoforms. acs.org Furthermore, exploring the broader pharmacological effects of this compound beyond LOX inhibition could reveal new therapeutic targets and applications. researchgate.net Studies on how BAPN modulates cellular signaling pathways, such as those involved in insulin (B600854) resistance and angiogenesis, will provide a more complete picture of its biological role. nih.gov

Research AreaFocus of InvestigationPotential Impact
LOX Inhibition Mechanism Detailed binding interactions and kinetics with LOX isoforms.Design of more potent and selective inhibitors.
Cellular Signaling Effects on pathways beyond collagen cross-linking (e.g., insulin signaling, angiogenesis).Identification of new therapeutic applications.
Differential Effects Understanding why BAPN affects different tissues and cell types variously.Targeted therapies for specific diseases.

Computational Design and Predictive Modeling of Derivatives

Computational chemistry offers powerful tools for accelerating the discovery and optimization of novel molecules. For this compound, computational methods can be employed to design derivatives with enhanced properties. Quantitative Structure-Activity Relationship (QSAR) modeling, for example, can be used to correlate the structural features of aminopropionitrile derivatives with their biological activity, such as their LOX inhibitory potency. nih.govnih.govmdpi.com

Future research in this domain would involve building predictive models to guide the synthesis of new derivatives. unair.ac.idresearchgate.net By using the 3-aminopropanenitrile scaffold as a starting point, computational screening of virtual libraries of derivatives can identify candidates with improved efficacy, selectivity, and pharmacokinetic profiles. Molecular docking studies can simulate the binding of these derivatives to the active site of LOX, providing insights into the key interactions that drive inhibition. acs.org Furthermore, predictive toxicology models can be employed to assess the potential adverse effects of new derivatives early in the drug discovery process. nih.gov

Modeling TechniqueApplication for 3-Aminopropanenitrile DerivativesDesired Outcome
QSAR Correlate chemical structure with LOX inhibitory activity.Predictive models for designing more potent inhibitors.
Molecular Docking Simulate binding poses within the LOX active site.Understanding of key binding interactions to guide design.
Pharmacophore Modeling Identify essential structural features for biological activity.A 3D template for designing novel active compounds.
Predictive Toxicology In silico assessment of potential toxicity.Early identification and mitigation of safety risks.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-aminopropanenitrile hydrochloride, and how can reaction yields be optimized?

  • Methodology : The compound is synthesized via reductive ammoniation of phenylacetone with 3-aminopropanenitrile, followed by hydrochloride salt formation . Key parameters for optimization include:

  • Catalyst selection : Use hydrogenation catalysts (e.g., palladium on carbon) under controlled pressure (1–3 atm).
  • Temperature : Maintain 40–60°C to balance reaction rate and byproduct formation.
  • Purification : Recrystallize from ethanol/water mixtures to achieve ≥95% purity. Monitor intermediates via TLC (silica gel, chloroform/methanol 9:1) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Safety Measures :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing or handling powders .
  • Toxicity Mitigation : Avoid inhalation (LC50 data unavailable; assume acute toxicity). In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
  • Storage : Keep in airtight containers at 4°C, away from oxidizing agents .

Q. Which analytical techniques are most effective for identifying and quantifying this compound?

  • Methodology :

  • HPLC : Use a C18 column (e.g., Kromasil, 150 mm × 4.6 mm) with a mobile phase of 0.03 M phosphate buffer (pH 3.0) and methanol (70:30). Detect at 207 nm; retention time ~6.2 minutes .
  • FTIR : Key peaks include C≡N stretch (~2240 cm⁻¹) and NH₂ bend (~1600 cm⁻¹) .
  • Elemental Analysis : Confirm molecular composition (C₃H₆N₂·HCl) with ≤0.3% deviation .

Q. How does this compound behave under varying pH and temperature conditions?

  • Stability Studies :

  • pH Stability : Degrades rapidly in alkaline conditions (pH >9) via hydrolysis of the nitrile group. Stable in acidic buffers (pH 2–6) for ≥48 hours .
  • Thermal Stability : Decomposes above 150°C; store below 25°C. Use DSC for thermal profiling (endothermic peak at ~120°C indicates hydrochloride dissociation) .

Advanced Research Questions

Q. How can thermodynamic properties (e.g., enthalpy of formation, entropy) of this compound be experimentally determined?

  • Methodology :

  • Combustion Calorimetry : Measure heat of combustion using a bomb calorimeter. Correct for HCl dissociation energy (reference CRC values for analogous nitriles) .
  • Vapor Pressure Measurements : Use effusion methods to estimate entropy changes. Compare with computational models (e.g., Gaussian DFT) .

Q. What strategies address impurities (e.g., unreacted phenylacetone) during synthesis?

  • Contaminant Resolution :

  • Chromatographic Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) to separate phenylacetone (Rf ~0.7) from the product (Rf ~0.3) .
  • Spectroscopic Cross-Validation : Use ¹H NMR to detect residual aromatic protons (δ 7.2–7.5 ppm) from phenylacetone .

Q. What pharmacological applications are emerging for 3-aminopropanenitrile derivatives, and how are bioactivity assays designed?

  • Applications : Fenproporex (an anorectic drug) is a derivative; study its dopamine reuptake inhibition via:

  • In Vitro Assays : Radiolabeled [³H]-dopamine uptake in synaptosomes. Calculate IC50 using nonlinear regression .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Q. How can contradictory data (e.g., conflicting purity assessments) be resolved in quality control workflows?

  • Data Reconciliation :

  • Multi-Method Validation : Compare HPLC, NMR, and elemental analysis results. Discrepancies >5% warrant repeat synthesis .
  • Reference Standards : Use EP/Pharm. grade standards (e.g., this compound, CAS 1185-53-1) for calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.